3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide
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Overview
Description
3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as bioactive molecules with potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Benzamide Group: The benzamide moiety can be introduced through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Introduction of the Phenylbutan Group: The phenylbutan group can be attached via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the tetrazole ring.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactivity and interactions with biological targets.
Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl and phenylbutan groups.
N-(4-phenylbutan-2-yl)benzamide: Lacks the tetrazole ring.
5-methyl-1H-tetrazole: Lacks the benzamide and phenylbutan groups.
Uniqueness
The unique combination of the tetrazole ring, benzamide moiety, and phenylbutan group in 3-(5-methyl-1H-tetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide may confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H21N5O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(5-methyltetrazol-1-yl)-N-(4-phenylbutan-2-yl)benzamide |
InChI |
InChI=1S/C19H21N5O/c1-14(11-12-16-7-4-3-5-8-16)20-19(25)17-9-6-10-18(13-17)24-15(2)21-22-23-24/h3-10,13-14H,11-12H2,1-2H3,(H,20,25) |
InChI Key |
FQNDZVGQOFGGRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC(C)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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